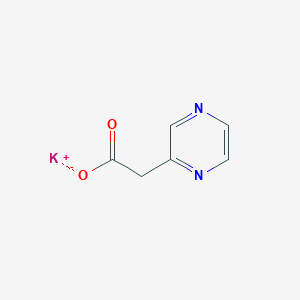

Potassium 2-(pyrazin-2-yl)acetate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H5KN2O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

potassium;2-pyrazin-2-ylacetate |

InChI |

InChI=1S/C6H6N2O2.K/c9-6(10)3-5-4-7-1-2-8-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 |

InChI Key |

BDXZRNQWPWKTNO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CN=C(C=N1)CC(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation of Alkyl Esters of 2 Pyrazin 2 Yl Acetic Acid

Esterification Techniques and Catalyst Systems

The conversion of carboxylic acids to esters, a fundamental transformation in organic synthesis, can be achieved through various methods. In the context of producing pyrazine-containing esters, which are precursors to the target potassium salt, specific esterification techniques and catalyst systems are employed to ensure efficient conversion.

One notable method is the Yamaguchi esterification . This procedure involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640). This reactive intermediate subsequently reacts with an alcohol in the presence of a stoichiometric amount of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), to furnish the desired ester. researchgate.net This technique has been successfully utilized to generate various pyrazine-2-carboxylic acid derivatives. researchgate.net

A more traditional and industrially scalable approach is Fischer-Speier esterification . This acid-catalyzed reaction typically involves heating the carboxylic acid and an alcohol in the presence of a strong acid catalyst. youtube.com For the synthesis of pyrazine-2-carboxylic acid esters, such as the isobutyl or isopropyl esters, catalysts like p-toluenesulfonic acid, sulfuric acid, or acidic ion-exchange resins can be used. google.com The reaction is often driven to completion by removing the water formed during the reaction, for example, through azeotropic distillation. google.com

The choice of catalyst is crucial for the efficiency of the esterification process. While strong mineral acids are effective, the use of solid acid catalysts or milder coupling agents is also prevalent in modern synthesis to simplify purification and minimize side reactions. Acid-amine coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are also commonly used for amide bond formation but can be adapted for ester synthesis under specific conditions. rjpbcs.com

Table 1: Catalyst Systems for Esterification of Pyrazine (B50134) Carboxylic Acids

| Catalyst/Reagent | Reaction Type | Precursors | Notes |

|---|---|---|---|

| 2,4,6-Trichlorobenzoyl chloride / DMAP | Yamaguchi Esterification | Pyrazine-2-carboxylic acid, Alcohol | Forms a mixed anhydride intermediate. researchgate.net |

| p-Toluenesulfonic acid | Fischer-Speier Esterification | Pyrazine monocarboxylic acid, Alcohol | Acid catalyst; water removal drives the reaction. google.com |

| Sulfuric Acid | Fischer-Speier Esterification | Pyrazine monocarboxylic acid, Alcohol | Strong acid catalyst. google.com |

| Acidic Ion-Exchange Resin | Fischer-Speier Esterification | Pyrazine monocarboxylic acid, Alcohol | Heterogeneous catalyst, allowing for easier separation. google.com |

Synthetic Pathways to Pyrazine-Containing Esters

The synthesis of pyrazine-containing esters, key intermediates for this compound, can be approached through several strategic pathways. These routes often begin with the construction of the pyrazine ring itself, followed by the introduction and modification of the acetic acid ester side chain.

A common strategy involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. tandfonline.com For instance, the reaction of ethylenediamine (B42938) with a suitable diketone can form a dihydropyrazine, which is then oxidized to the aromatic pyrazine ring. slideshare.net Subsequent functional group manipulations can then be performed to build the desired ester side chain.

Another versatile method starts with commercially available or readily synthesized pyrazine derivatives. For example, 2-chloropyrazine (B57796) can serve as a starting point for various cross-coupling reactions to introduce the necessary carbon framework. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Kumada-Corriu reactions, are powerful tools for forming C-C bonds with the pyrazine core. mdpi.com

A direct approach to pyrazine-2-carboxylic acid derivatives involves the use of pyrazine-2-carboxylic acid itself, which can be esterified as described in the previous section. researchgate.netgoogle.com The synthesis of the parent acid can be achieved through methods such as the oxidation of 2-methylpyrazine.

Furthermore, a concise synthetic route to 3-substituted piperazine-2-acetic acid esters has been developed starting from amino acids. nih.gov While this leads to a saturated piperazine (B1678402) ring, it highlights the potential for building complex side chains on nitrogen-containing heterocycles that could be adapted or dehydrogenated to form the aromatic pyrazine system.

Research has also demonstrated the synthesis of pyrazine derivatives through a one-pot reaction involving the condensation of 1,2-diketones and 1,2-diamines in the presence of a catalytic amount of tert-butoxide, which facilitates aromatization to the pyrazine ring. researchgate.net

Table 2: Selected Synthetic Precursors and Intermediates for Pyrazine Esters

| Precursor/Intermediate | Synthetic Transformation | Resulting Structure | Reference |

|---|---|---|---|

| Pyrazine-2-carboxylic acid | Esterification | Pyrazine-2-carboxylic acid ester | researchgate.netgoogle.com |

| 2-Chloropyrazine | Cross-coupling Reactions | Substituted Pyrazine | mdpi.com |

| 1,2-Diamine and 1,2-Diketone | Condensation/Oxidation | Substituted Pyrazine | tandfonline.comresearchgate.net |

| Amino Acids | Multi-step synthesis | Substituted Piperazine-2-acetic acid ester | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by signals corresponding to the protons on the pyrazine ring and the methylene (B1212753) (-CH₂-) group.

The pyrazine ring displays a distinct set of signals in the downfield region, typically between 8.0 and 9.0 ppm, which is characteristic of aromatic heterocyclic protons. The three protons on the pyrazine ring are chemically non-equivalent, leading to separate resonances. The proton at position 3 (H-3) typically appears as a doublet, coupled to H-5. The proton at position 5 (H-5) appears as a doublet of doublets, due to coupling with both H-3 and H-6. The proton at position 6 (H-6) is usually observed as a doublet, coupled to H-5. researchgate.net

A key feature in the spectrum is a singlet peak corresponding to the two protons of the methylene group (-CH₂-). This signal is typically found further upfield compared to the aromatic protons. Its singlet nature indicates the absence of adjacent protons to couple with.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine H-3 | ~8.65 | d |

| Pyrazine H-5 | ~8.50 | dd |

| Pyrazine H-6 | ~8.45 | d |

| Methylene (-CH₂-) | ~3.80 | s |

Note: Predicted values are based on analyses of similar pyrazine-containing structures. researchgate.netchemicalbook.com

Carbon-13 (¹³C) NMR Spectral Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, six distinct signals are expected: four for the pyrazine ring carbons and two for the acetate (B1210297) moiety carbons.

The carbons of the pyrazine ring resonate in the aromatic region of the spectrum, generally between 140 and 155 ppm. The carbon atom bonded to the acetate group (C-2) is significantly deshielded. The carboxylate carbon (-COO⁻) of the acetate group is the most downfield signal, typically appearing above 170 ppm. chemicalbook.com The methylene carbon (-CH₂-) signal is observed at a more upfield position.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylate (-C OO⁻) | ~175 |

| Pyrazine C-2 | ~152 |

| Pyrazine C-3 | ~145 |

| Pyrazine C-5 | ~144 |

| Pyrazine C-6 | ~143 |

| Methylene (-C H₂-) | ~45 |

Note: Predicted values are based on spectral data of pyrazine and related acetate compounds. chemicalbook.comnih.gov

Two-Dimensional NMR Techniques for Definitive Assignments

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, COSY would show correlations between the coupled protons on the pyrazine ring (H-3 with H-5, and H-5 with H-6), confirming their connectivity. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would definitively link each pyrazine proton signal to its corresponding carbon signal and the methylene proton signal to the methylene carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques provide characteristic "fingerprints" based on the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorptions

The FT-IR spectrum of this compound is dominated by absorptions from the pyrazine ring and the carboxylate group. A key diagnostic feature is the absence of the broad O-H stretching band (typically found around 3000 cm⁻¹) that would be present in the parent compound, 2-(pyrazin-2-yl)acetic acid. researchgate.net

Instead, the formation of the potassium salt introduces two strong, characteristic absorption bands for the carboxylate anion (COO⁻). researchgate.net These are the asymmetric stretching vibration (νₐₛ) and the symmetric stretching vibration (νₛ). The pyrazine ring exhibits characteristic C-H and C=N stretching vibrations.

Interactive Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3100-3000 | C-H stretch | Aromatic C-H stretching of the pyrazine ring. researchgate.net |

| ~1610-1550 | Asymmetric COO⁻ stretch | Strong absorption due to the carboxylate group. researchgate.net |

| ~1580 | C=N/C=C stretch | Pyrazine ring stretching vibrations. magtech.com.cnresearchgate.net |

| ~1420-1380 | Symmetric COO⁻ stretch | Strong absorption from the carboxylate group. researchgate.net |

Raman Spectroscopy: Complementary Vibrational Modes

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric breathing modes of the pyrazine ring, which are often weak or absent in the IR spectrum. nih.gov The symmetric stretch of the carboxylate group would also be expected to show a strong signal in the Raman spectrum. uq.edu.au This complementary data allows for a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Ionization Techniques and Fragmentation Pathway Analysis

To analyze this compound by mass spectrometry, a suitable ionization technique must be employed to convert the neutral molecule into a gaseous ion. Given its salt nature, electrospray ionization (ESI) would be a highly effective method. In ESI, the sample is dissolved in a polar solvent and sprayed through a charged capillary, producing charged droplets that, upon solvent evaporation, yield gaseous ions of the analyte. For this compound, both positive and negative ion modes could be utilized.

In the positive ion mode, one would expect to observe the protonated molecule [M+H]⁺, where M is the free acid 2-(pyrazin-2-yl)acetic acid, or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In the negative ion mode, the deprotonated molecule [M-H]⁻, corresponding to the pyrazin-2-ylacetate anion, would be the primary species observed.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) experiments would be crucial for structural elucidation. By selecting a specific parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained.

Expected Fragmentation of the Pyrazin-2-ylacetate Anion ([C₆H₅N₂O₂]⁻): The fragmentation would likely initiate from the carboxylate group. A primary loss would be that of CO₂ (44 Da), leading to the formation of a pyrazin-2-ylmethyl carbanion. The pyrazine ring itself is relatively stable but could undergo further fragmentation under higher collision energies, potentially involving ring opening or loss of HCN.

Expected Fragmentation of the Protonated 2-(pyrazin-2-yl)acetic acid ([C₆H₆N₂O₂H]⁺): The fragmentation of the protonated molecule would likely involve the loss of water (H₂O, 18 Da) or the loss of the carboxylic acid group as COOH (45 Da). The resulting pyrazinylmethyl cation could then undergo further fragmentation.

A hypothetical fragmentation pathway is presented in the table below.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 137.0406 (for [C₆H₅N₂O₂]⁻) | 93.0347 | CO₂ | Pyrazin-2-ylmethyl carbanion |

| 139.0556 (for [C₆H₆N₂O₂H]⁺) | 121.0451 | H₂O | Acylium ion |

| 139.0556 (for [C₆H₆N₂O₂H]⁺) | 94.0498 | COOH | Pyrazin-2-ylmethyl cation |

Accurate Mass Determination for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. This is a critical step in confirming the identity of a new or known compound.

For this compound (C₆H₅KN₂O₂), the theoretical monoisotopic mass of the free acid (C₆H₆N₂O₂) is 138.0429 Da. HRMS analysis would aim to experimentally measure the mass of the corresponding ions with high precision.

Expected HRMS Data:

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

| [C₆H₆N₂O₂ + H]⁺ | C₆H₇N₂O₂ | 139.0502 |

| [C₆H₆N₂O₂ + Na]⁺ | C₆H₆N₂O₂Na | 161.0321 |

| [C₆H₆N₂O₂ + K]⁺ | C₆H₆N₂O₂K | 177.0061 |

| [C₆H₆N₂O₂ - H]⁻ | C₆H₅N₂O₂ | 137.0356 |

The experimental measurement of the m/z value of any of these ions with a mass accuracy typically within 5 ppm would provide strong evidence for the proposed elemental composition of C₆H₆N₂O₂ for the organic part of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The pyrazine ring in this compound is the primary chromophore.

Pyrazine is known to exhibit characteristic UV absorption bands arising from n → π* and π → π* electronic transitions.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital. They are typically of lower intensity and appear at longer wavelengths. For pyrazine, this transition is often observed around 320-330 nm.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are generally more intense and occur at shorter wavelengths. For the pyrazine ring, these are expected in the range of 260-280 nm.

The presence of the acetate group attached to the pyrazine ring through a methylene bridge is expected to have a slight bathochromic (red shift) or hypsochromic (blue shift) effect on these transitions compared to unsubstituted pyrazine. The exact position and intensity of the absorption maxima would also be influenced by the solvent used for the analysis due to solvatochromic effects.

Hypothetical UV-Vis Absorption Data for this compound in a Polar Solvent (e.g., Ethanol):

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| ~265 | High | π → π |

| ~325 | Low | n → π |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a synthesized compound.

For this compound, with the molecular formula C₆H₅KN₂O₂, the theoretical elemental composition can be calculated as follows:

Theoretical Elemental Composition of C₆H₅KN₂O₂ (Molecular Weight: 176.22 g/mol ):

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 6 | 72.06 | 40.90 |

| Hydrogen (H) | 1.01 | 5 | 5.05 | 2.87 |

| Potassium (K) | 39.10 | 1 | 39.10 | 22.19 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 15.90 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 18.16 |

Experimental results from elemental analysis should ideally be within ±0.4% of these theoretical values to confirm the purity and proposed formula of the compound. For instance, an experimental finding of C, 40.85%; H, 2.90%; N, 15.85% would be considered a good validation of the elemental composition. Analysis for potassium would require a different technique, such as atomic absorption spectroscopy.

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Studies of Potassium 2-(Pyrazin-2-yl)acetate and Derivatives

The crystal packing of pyrazine-containing molecules is dictated by a combination of factors including molecular shape, functional groups, and the presence of counterions. In derivatives of pyrazine-2-carboxamide, for instance, the molecules often arrange in layered structures. The planarity of the pyrazine (B50134) ring facilitates efficient packing, often leading to dense crystalline forms.

Table 1: Illustrative Unit Cell Parameters for Related Pyrazine Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

|---|---|---|---|---|---|---|---|---|---|

| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | Monoclinic | P2₁/c | 10.123(1) | 9.876(1) | 11.123(1) | 90 | 109.87(1) | 90 | 4 |

Note: The data in this table is illustrative for related compounds and not for this compound.

The supramolecular architecture of pyrazine derivatives in the solid state is significantly influenced by non-covalent interactions, primarily hydrogen bonding and π-stacking. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while substituents with donor groups (e.g., -OH, -NH₂) can participate in hydrogen bond formation.

In the crystal structure of N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, molecules are linked by N—H⋯N and C—H⋯N hydrogen bonds, forming chains that are further connected into sheets via C—H⋯O interactions nih.gov. These hydrogen-bonding networks play a crucial role in stabilizing the crystal lattice.

Structural Features of Pyrazine-2-ylacetate Derivatives in the Solid State

Derivatives of pyrazine-2-ylacetate exhibit diverse structural features depending on the nature of the substituents and the presence of other interacting species. The acetate (B1210297) group can adopt various conformations and participate in different coordination modes with metal ions. The pyrazine ring itself provides a rigid scaffold that can be functionalized to tune the solid-state properties.

For instance, in metal complexes, the pyrazine nitrogen atoms can coordinate to metal centers, leading to the formation of coordination polymers with varying dimensionalities. The carboxylate group of the acetate moiety can also bind to metal ions in a monodentate, bidentate, or bridging fashion, further influencing the resulting architecture.

Formation and Characterization of Potassium-Organic Frameworks Involving Pyrazinylacetate Scaffolds

Potassium ions can interact with organic ligands containing carboxylate groups, such as pyrazinylacetate, to form coordination polymers known as metal-organic frameworks (MOFs). While specific examples with the 2-(pyrazin-2-yl)acetate ligand are not detailed in the available literature, the principles of their formation can be understood from related potassium-carboxylate systems. The reaction of a potassium salt with the organic linker in a suitable solvent often leads to the self-assembly of the framework structure.

These potassium-organic frameworks (K-MOFs) are of interest due to the low cost and biocompatibility of potassium. The resulting structures can exhibit porosity and have potential applications in areas such as gas storage and separation.

The coordination number and geometry of potassium ions in MOFs can be quite flexible, typically ranging from 6 to 8. The potassium ion is coordinated by oxygen atoms from the carboxylate groups of the organic linkers and often also by solvent molecules.

In a reported potassium-organic framework based on a thiophene-containing carboxylate ligand, the potassium ion is octahedrally coordinated by six oxygen atoms mdpi.com. The K-O bond distances in such frameworks are typically in the range of 2.6 to 2.9 Å mdpi.com. The coordination of multiple ligands to the potassium centers leads to the extension of the structure into a one-, two-, or three-dimensional network.

The topology of a MOF describes the underlying connectivity of its building blocks (metal nodes and organic linkers). This can be simplified by representing the nodes and linkers as points and lines, respectively, to reveal the fundamental network structure. Different coordination modes of the ligand and coordination numbers of the metal ion can lead to a variety of network topologies.

For example, a copper(II) MOF incorporating a pyrazine-carboxamide derivative exhibits a 10³ network topology, which is a common 3-connected three-dimensional net nih.gov. The analysis of the topology provides a powerful way to classify and compare the complex structures of MOFs and to understand how their properties relate to their architecture. The topological features of potassium-pyrazinylacetate frameworks would similarly depend on the coordination behavior of the potassium ion and the connectivity of the pyrazinylacetate ligand.

Theoretical and Computational Investigations of 2 Pyrazin 2 Yl Acetate Systems

Quantum Chemical Calculations: Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound. These theoretical methods allow for the prediction of geometries, energies, and electron distribution, offering insights that complement experimental findings.

Density Functional Theory (DFT) Approaches and Basis Set Selection

Density Functional Theory (DFT) has become a primary tool for the computational study of pyrazine-containing molecules due to its balance of accuracy and computational cost. mdpi.comnih.gov The selection of an appropriate functional and basis set is critical for obtaining reliable results. For similar heterocyclic compounds, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed. mdpi.comnih.gov

The choice of basis set, which describes the atomic orbitals, is equally important. Pople-style basis sets, such as 6-311++G(d,p), are frequently used for geometry optimization and frequency calculations of organic molecules containing nitrogen and oxygen, as they provide a good description of both polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding. nih.gov For a comprehensive study of potassium 2-(pyrazin-2-yl)acetate, calculations would ideally be performed on the 2-(pyrazin-2-yl)acetate anion to model the electronic structure of the salt.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.comnih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. nih.gov For pyrazine (B50134) derivatives, the HOMO is often distributed over the pyrazine ring, while the LUMO's location can vary depending on the substituents. mdpi.com In a hypothetical study of 2-(pyrazin-2-yl)acetate, the analysis would involve mapping these orbitals to understand the regions of electron density and susceptibility to electrophilic and nucleophilic attack. The energy gap would be calculated to predict its relative stability and potential for charge transfer interactions. mdpi.comnih.gov

Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and the experimental spectra.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. mdpi.com Comparing calculated chemical shifts with experimental data can help to confirm the proposed structure and assign the observed signals. For related pyrazine derivatives, a good correlation between calculated and experimental ¹H NMR chemical shifts has been reported. mdpi.com A similar computational analysis for 2-(pyrazin-2-yl)acetate would provide theoretical support for its structural characterization.

Theoretical IR and Raman Spectral Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are widely used to predict the vibrational frequencies and intensities of these modes. nih.govresearchgate.netcardiff.ac.uk The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the theoretical model. nih.gov The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. Such an analysis for 2-(pyrazin-2-yl)acetate would be essential for a complete interpretation of its experimental IR and Raman spectra.

Time-Dependent DFT (TD-DFT) for Electronic Spectra and Charge Transfer Properties

To understand the electronic transitions and UV-Visible absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. mdpi.com This analysis also provides insights into the nature of the transitions, such as n→π* or π→π* transitions, and can elucidate intramolecular charge transfer (ICT) properties. nih.gov For a molecule like 2-(pyrazin-2-yl)acetate, TD-DFT would be used to calculate its electronic absorption spectrum and to understand how electrons are redistributed upon electronic excitation.

Reactivity Descriptors and Fukui Functions

Following a comprehensive search of scientific literature, no specific studies detailing the reactivity descriptors and Fukui functions for this compound or 2-(pyrazin-2-yl)acetic acid were identified. Computational chemistry studies often employ these tools to understand the electronic structure and predict the reactivity of molecules.

Reactivity descriptors, derived from conceptual density functional theory (DFT), provide insights into the global and local reactivity of a chemical species. Key global reactivity descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are crucial for predicting the regioselectivity of chemical reactions.

While studies on related pyrazine derivatives exist, such as for certain pyrazinamide (B1679903) analogs, the specific data for the 2-(pyrazin-2-yl)acetate system is not available in the reviewed literature. rsc.org Theoretical calculations would be required to generate these reactivity parameters and Fukui function maps for the title compound.

Molecular Dynamics Simulations: Conformational Analysis and Solution Behavior

There is a notable absence of published research on the molecular dynamics (MD) simulations of this compound or its corresponding acid in the scientific literature. MD simulations are powerful computational methods used to study the dynamic behavior of molecules over time, providing valuable information on:

Conformational Analysis: The study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For 2-(pyrazin-2-yl)acetate, this would involve analyzing the rotational barriers around the single bonds connecting the pyrazine ring and the acetate (B1210297) group to identify the most stable conformations.

Although conformational analyses have been performed on other heterocyclic systems, such as 2-substituted piperazines, this information is not directly transferable to the 2-(pyrazin-2-yl)acetate system due to significant structural differences. uni.lunih.gov Similarly, while MD simulations are frequently used to study the stability of various molecules, including other pyrazole (B372694) and pyrazine derivatives in complex with biological targets, no such studies were found for the isolated 2-(pyrazin-2-yl)acetate system. bldpharm.comresearchgate.net

To understand the conformational landscape and solution behavior of this compound, dedicated molecular dynamics simulations would need to be conducted. Such studies would provide atomic-level insights into its flexibility, interactions with its environment, and the influence of the potassium counter-ion.

Elucidation of Reaction Mechanisms Involving Potassium 2 Pyrazin 2 Yl Acetate

Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling reactions have emerged as a powerful tool in organic synthesis, offering an alternative to traditional methods that often require pre-functionalized starting materials. These reactions involve the coupling of a carboxylic acid with an organic halide, leading to the formation of a new carbon-carbon bond and the extrusion of carbon dioxide. The use of potassium 2-(pyrazin-2-yl)acetate in such transformations has garnered attention due to the prevalence of the pyrazine (B50134) motif in pharmaceuticals and functional materials.

The mechanism of palladium-catalyzed decarboxylative cross-coupling reactions is a subject of ongoing research. For heteroaromatic carboxylates like this compound, a key feature is the potential for the heteroatom to participate in the reaction mechanism. Theoretical studies have indicated that the nitrogen atom at the 2-position of the pyrazine ring can directly coordinate to the palladium(II) center in the transition state of the decarboxylation step. acs.org This interaction is believed to facilitate the cleavage of the C-COOH bond.

The general catalytic cycle is thought to involve the following key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II)-aryl complex.

Decarboxylative Palladation: The this compound coordinates to the Pd(II) complex. Subsequent decarboxylation generates a pyrazinyl-palladium intermediate. This step is often considered the rate-limiting step in the palladium catalytic cycle. wikipedia.org

Reductive Elimination: The two organic groups (the aryl group from the halide and the pyrazinyl group from the acetate) on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.

In some instances, particularly with dual-catalyst systems involving copper, the mechanism may proceed through a decarboxylative cupration of the carboxylate, followed by transmetalation to the palladium center. nih.gov

The choice of palladium catalyst and accompanying ligands is crucial for the success of decarboxylative cross-coupling reactions. While early examples often required stoichiometric amounts of transition metals, modern methods utilize catalytic systems. Palladium(II) salts, such as palladium(II) triflate, have been shown to be effective. nih.gov

Ligand design plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and preventing catalyst decomposition. nih.gov The electronic and steric properties of the ligands can affect the rates of oxidative addition and reductive elimination. For instance, the development of specific phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has significantly expanded the scope and efficiency of these reactions. rsc.orgnih.gov The ligand can influence the chemoselectivity of the reaction, particularly when multiple reactive sites are present in the substrates. rsc.org

In the context of pyrazine-containing substrates, the inherent coordinating ability of the pyrazine nitrogen may reduce the necessity for external, strongly coordinating ligands in some cases. However, the rational design of ligands that can cooperate with the substrate's inherent properties remains a key area of research for optimizing these transformations.

Suzuki-Miyaura Cross-Coupling Reactions of Pyrazine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.orgnih.gov This reaction is widely used for the synthesis of biaryls and other conjugated systems, including those containing pyrazine rings.

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three fundamental steps: libretexts.orgyoutube.com

Oxidative Addition: A palladium(0) complex reacts with an organic halide (e.g., a halopyrazine) to form a palladium(II) species. libretexts.org This step involves the breaking of the carbon-halogen bond and the formation of two new bonds to the palladium center. youtube.com

Transmetalation: The organoboron reagent (e.g., a pyrazineboronic acid or its ester) transfers its organic group to the palladium(II) complex. This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic boronate complex. youtube.com The exact mechanism of transmetalation can be complex and may depend on the specific reaction conditions. nih.gov

Reductive Elimination: The two organic moieties on the palladium(II) complex couple to form the final product, and the palladium(0) catalyst is regenerated, completing the cycle. libretexts.org

The stereochemistry of the reactants is generally retained throughout the process, with oxidative addition, transmetalation, and reductive elimination all proceeding with retention of configuration. libretexts.org

The choice of base is a critical parameter in Suzuki-Miyaura cross-coupling reactions, significantly impacting reaction rates and yields. Potassium salts, such as potassium carbonate (K₂CO₃) and potassium acetate (B1210297) (KOAc), are commonly employed bases. acs.org The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more reactive boronate species.

Recent studies have shown that the nature of the potassium salt can have a profound effect on the reaction mechanism and efficiency. For example, in the synthesis of the drug sotorasib, switching the base from potassium acetate to potassium carbonate led to a change in the rate-determining step from reductive elimination to transmetalation. acs.org This seemingly subtle change allowed for a more controlled and efficient process, reducing the amount of catalyst required and simplifying the reaction setup. acs.org

The presence of certain potassium salts can also influence the stability of the catalytic species and prevent side reactions. For instance, in the coupling of potassium vinyltrifluoroborate, cesium carbonate (Cs₂CO₃) was found to be an effective base in a specific solvent system. nih.gov The interplay between the base, solvent, and catalyst system is a key area of optimization for achieving high efficiency in the Suzuki-Miyaura coupling of pyrazine derivatives.

Nucleophilic Substitution Reactions and Carbonyl Chemistry

While this compound is primarily utilized in cross-coupling reactions, its structure also allows for participation in other types of transformations, including nucleophilic substitution and reactions involving the carbonyl group.

The carboxylate group of this compound can act as a nucleophile. For instance, in a reaction promoted by potassium iodide, carboxylic acids have been shown to displace acyloxy groups in 2-acyloxy-2H-azirines, demonstrating a nucleophilic substitution between an ester and a carboxylic acid under metal-free conditions. x-mol.com This suggests the potential for the pyrazinylacetate to participate in similar nucleophilic displacement reactions.

The activated methylene (B1212753) group adjacent to the pyrazine ring and the carbonyl group can also be a site of reactivity. For example, in Knoevenagel condensation reactions, activated methylene compounds react with aldehydes or ketones. While not directly involving this compound, related structures with electron-withdrawing groups activating an adjacent methylene group are common substrates in such reactions, which form the basis for more complex domino reactions. acs.org The pyrazine ring, being an electron-withdrawing heterocycle, can activate the adjacent C-H bonds, making them susceptible to deprotonation and subsequent reaction with electrophiles. This opens up possibilities for aldol-type reactions and other carbonyl addition chemistry, potentially leading to the synthesis of more complex pyrazine-containing molecules.

Other Metal-Mediated or Catalyzed Transformations

While direct studies on the diverse metal-mediated transformations of this compound are not extensively detailed in the current body of scientific literature, the inherent reactivity of the pyrazine ring and the carboxylic acid moiety suggests several plausible reaction pathways. The behavior of structurally analogous heteroaromatic carboxylic acids in the presence of various metal catalysts allows for the extrapolation of potential transformations. These reactions are significant for their ability to forge new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of more complex molecular architectures.

Key among these potential transformations are decarboxylative cross-coupling reactions. In this type of reaction, the carboxylic acid group is extruded as carbon dioxide, and the resulting pyrazinylmethyl fragment is coupled with a suitable partner, typically an organohalide. wikipedia.org This process is advantageous as it utilizes readily available carboxylic acids. wikipedia.org The reaction is generally mediated by a metal catalyst, a base, and an oxidant. wikipedia.org The nitrogen atom at the 2-position of the pyrazine ring is thought to play a crucial role in these transformations, likely by coordinating to the metal center in the transition state. wikipedia.org

Another potential transformation is the Hammick reaction, which involves the thermal decarboxylation of α-nitrogenous heterocyclic acids, like picolinic acid, in the presence of a carbonyl compound to yield a carbinol. wikipedia.org Given the structural similarity of 2-(pyrazin-2-yl)acetic acid to α-picolinic acid, it is conceivable that it could undergo a similar reaction, where the pyrazinylmethyl anion, formed upon decarboxylation, acts as a nucleophile. wikipedia.org

Furthermore, the pyrazine nucleus itself is amenable to various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comrsc.org While these reactions are typically performed on halopyrazines, they underscore the potential for functionalizing the pyrazine ring. A derivative of this compound, wherein the pyrazine ring is halogenated, could foreseeably participate in such palladium-catalyzed couplings to introduce new aryl or alkyl substituents.

The following tables summarize metal-catalyzed reactions that have been successfully applied to pyrazine derivatives and related heteroaromatic carboxylic acids, providing a framework for potential transformations of this compound.

Table 1: Plausible Metal-Mediated Decarboxylative Coupling Reactions

| Reaction Type | Metal Catalyst | Typical Coupling Partner | Potential Product Type |

| Decarboxylative Cross-Coupling | Palladium (Pd) | Aryl Halides | 2-Arylmethylpyrazines |

| Decarboxylative Cross-Coupling | Copper (Cu) | Aryl Halides | 2-Arylmethylpyrazines |

| Decarboxylative Cross-Coupling | Silver (Ag) | Aryl Halides | 2-Arylmethylpyrazines |

| Decarboxylative Cross-Coupling | Nickel (Ni) | Aryl Halides | 2-Arylmethylpyrazines |

Table 2: Analogous Metal-Catalyzed Cross-Coupling Reactions of Pyrazine Derivatives

| Reaction Name | Metal Catalyst | Substrate Type | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Bromopyrazine derivative | Arylboronic acid | Aryl-substituted pyrazine derivative |

| Heck Coupling | Palladium (Pd) | Chloropyrazine derivative | Acrylates, Styrenes | Alkenyl-substituted pyrazine derivative |

| C-N Cross-Coupling | Palladium (Pd) | Chloropyrazine derivative | Amines | Amino-substituted pyrazine derivative |

| C-P Cross-Coupling | Palladium (Pd) | Chloropyrazine derivative | Phosphites, Phosphines | Phosphorylated pyrazine derivative |

These examples from the broader literature on heteroaromatic chemistry provide a solid foundation for future investigations into the synthetic utility of this compound in metal-mediated and catalyzed reactions.

Coordination Chemistry of Pyrazine 2 Ylacetate Ligands

Synthesis and Characterization of Metal Complexes with 2-(Pyrazin-2-yl)acetate

The synthesis of metal complexes with 2-(pyrazin-2-yl)acetate typically involves the reaction of a soluble metal salt, such as a chloride or nitrate, with the potassium salt or the free acid form of the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, UV-visible spectroscopy, and elemental analysis to determine their structure, bonding, and purity.

Complexation with Transition Metals

Transition metal complexes of ligands containing a pyrazine (B50134) moiety have been extensively studied. For instance, the reaction of copper(II) and silver(I) salts with a related ligand, dimethyl 6-(pyrazin-2-yl)pyridine-3,4-dicarboxylate, yields complexes that have been characterized by spectroscopic and crystallographic methods. rsc.orgrsc.org Similarly, a range of transition metal ions including Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) have been shown to form complexes with Schiff bases derived from pyrazine-2-carboxamide. researchgate.netnih.gov

The synthesis of these complexes is often carried out in alcoholic or aqueous solutions. For example, the synthesis of a Ni(II) complex with pyridine, a related N-heterocycle, involves refluxing nickel chloride hexahydrate with the ligand in ethanol (B145695). jscimedcentral.com The formation of complexes is typically confirmed by changes in the IR spectrum, particularly shifts in the vibrational frequencies of the C=N and C=O groups, and by the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.govscispace.com The resulting complexes can exhibit various geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion and reaction conditions. researchgate.netnih.gov

Table 1: Examples of Transition Metal Complexes with Pyrazine-based Ligands and Their Geometries

| Metal Ion | Ligand | Proposed Geometry | Reference |

| Cu(II) | Dimethyl 6-(pyrazin-2-yl)pyridine-3,4-dicarboxylate | Distorted Square Pyramidal | rsc.orgrsc.org |

| Ag(I) | Dimethyl 6-(pyrazin-2-yl)pyridine-3,4-dicarboxylate | Distorted Linear | rsc.orgrsc.org |

| Fe(III) | Schiff base of Pyrazine-2-carboxamide | Octahedral | researchgate.net |

| Ni(II) | Schiff base of Pyrazine-2-carboxamide | Square Planar | researchgate.net |

| Co(II) | Schiff base of Pyrazine-2-carboxamide | Tetrahedral | researchgate.net |

| Cu(II) | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | nih.gov |

| Ni(II), Zn(II), Cd(II), Sn(II) | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

Complexation with Lanthanide Elements

The coordination chemistry of lanthanide ions with pyrazine-containing ligands is also an active area of research, driven by the potential for creating materials with interesting magnetic and luminescent properties. researchgate.netmdpi.comtdl.org The synthesis of lanthanide complexes with ligands containing N,O-donor sets, similar to pyrazine-2-ylacetate, often results in the formation of multinuclear complexes. mdpi.com For example, the reaction of lanthanide(III) nitrates with a polydentate hydrazone Schiff base ligand yields homodinuclear complexes. mdpi.com

Characterization of these lanthanide complexes relies heavily on techniques such as single-crystal X-ray diffraction to elucidate their often complex structures. mdpi.comnih.gov Infrared spectroscopy is used to confirm the coordination of the ligand, with shifts in the C=O and C-N stretching frequencies being indicative of bonding to the lanthanide ion. researchgate.net Thermal analysis techniques can provide information on the stability of the complexes and the presence of coordinated solvent molecules. researchgate.net Lanthanide ions typically exhibit high coordination numbers, commonly 8 or 9, which are satisfied by the coordination of multiple ligands and often solvent molecules. mdpi.comresearchgate.net

Coordination Modes and Geometries of the Pyrazine-2-ylacetate Moiety

The pyrazine-2-ylacetate ligand possesses two potential coordination sites: the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group. This allows for a variety of coordination modes, including monodentate, bidentate, and bridging, leading to the formation of mononuclear, dinuclear, and polynuclear structures.

Role of Pyrazine Nitrogen Atoms in Chelation

The nitrogen atoms of the pyrazine ring are key to its coordination chemistry. The pyrazine ring can coordinate to a metal center in several ways. In some instances, one of the nitrogen atoms coordinates to a single metal ion. In other cases, the pyrazine ring acts as a bridging ligand, connecting two different metal centers, which is a common feature in the formation of coordination polymers. rsc.orgrsc.orgnih.gov

The involvement of the pyrazine nitrogen atom in coordination is typically confirmed by spectroscopic methods. In the infrared spectra of the complexes, the C=N stretching vibration of the pyrazine ring often shifts to a higher wavenumber upon complexation. nih.gov This shift confirms the participation of the pyrazine nitrogen in bonding to the metal ion. In complexes with related ligands, such as those derived from pyrazine-2-carboxamide, the ligand has been shown to behave as a bidentate ligand, coordinating through a pyrazine nitrogen and another donor atom from the substituent. nih.govscispace.com

Carboxylate Coordination Modes

The carboxylate group of the pyrazine-2-ylacetate ligand offers several coordination possibilities. It can coordinate to a metal ion in a monodentate fashion, where only one of the oxygen atoms is bonded to the metal. Alternatively, it can act as a bidentate chelating ligand, with both oxygen atoms binding to the same metal center, forming a stable four-membered ring. Furthermore, the carboxylate group can function as a bridging ligand, connecting two or more metal ions. This bridging can occur in a syn-syn, syn-anti, or anti-anti conformation.

In lanthanide complexes, acetate (B1210297) ligands, which are structurally similar to the carboxylate group of pyrazinylacetate, have been observed to bridge two lanthanide ions in both μ2:η1:η1 and μ2:η1:η2 coordination modes. nih.gov The coordination of the carboxylate group is confirmed by IR spectroscopy, where the characteristic asymmetric and symmetric stretching vibrations of the COO- group are shifted upon complexation. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group.

Electronic Properties of Metal-Pyrazinylacetate Complexes

The electronic properties of metal-pyrazinylacetate complexes are determined by the nature of the metal ion, its coordination environment, and the electronic structure of the ligand.

For transition metal complexes, their electronic properties are largely dictated by the d-electron configuration of the metal ion. UV-visible absorption spectra of these complexes typically show bands arising from d-d electronic transitions and charge-transfer transitions. fiveable.meuomustansiriyah.edu.iqyoutube.com The energy and intensity of the d-d transitions provide information about the geometry of the complex and the strength of the ligand field. fiveable.me Charge-transfer bands, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are generally more intense than d-d transitions. uomustansiriyah.edu.iqresearchgate.net

Lanthanide complexes of pyrazinylacetate are expected to exhibit interesting luminescent and magnetic properties. The pyrazine-2-ylacetate ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths. nih.govrsc.org This process, known as the antenna effect, can lead to enhanced luminescence of the lanthanide ion. The luminescence spectra of lanthanide complexes consist of sharp, line-like emission bands arising from f-f transitions. rsc.orgyoutube.com The magnetic properties of lanthanide complexes are due to the unpaired 4f electrons and are influenced by the crystal field environment created by the ligands. nih.govnih.govslideshare.netnih.govrsc.org This can lead to slow magnetic relaxation and single-molecule magnet (SMM) behavior in some cases. tdl.orgnih.gov

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of Potassium 2-(pyrazin-2-yl)acetate will likely focus on developing more efficient, sustainable, and scalable methods. Current approaches to similar compounds often rely on traditional multi-step processes that may involve harsh reagents and generate significant waste.

A primary avenue for future research will be the direct synthesis from readily available precursors. One established method for creating related pyrazine (B50134) esters involves the reaction of a pyrazine carboxylic acid with an alcohol in the presence of an acid catalyst, a process that can be driven to completion by removing water through azeotropic dehydration. google.com For the synthesis of the potassium salt, a logical subsequent step would be the saponification of the corresponding ester, for instance, methyl or ethyl 2-(pyrazin-2-yl)acetate, using potassium hydroxide (B78521).

However, more innovative and sustainable approaches are on the horizon. These include:

Catalytic Routes: The development of novel catalytic systems could enable a more direct synthesis. For instance, N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool in organic synthesis, capable of facilitating unique transformations. nih.gov Future work could explore NHC-catalyzed carboxylation of a suitable pyrazine precursor, followed by salt formation.

Flow Chemistry: Continuous-flow systems offer significant advantages in terms of safety, scalability, and process control. Adapting the synthesis of pyrazine derivatives to flow reactors could lead to higher yields and purity while minimizing solvent usage and reaction times.

Biocatalysis: The use of enzymes as catalysts represents a green and highly selective alternative to traditional chemical methods. Research into enzymes that can tolerate and act on pyrazine substrates could open up entirely new, environmentally benign synthetic routes.

Future synthetic strategies will also need to consider the principles of green chemistry, aiming to reduce the environmental impact by using renewable starting materials, minimizing waste, and employing less hazardous solvents.

Advanced Characterization Techniques for Dynamic Systems

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing applications. While standard techniques like NMR and IR spectroscopy will provide a baseline characterization, more advanced methods will be necessary to probe its dynamic behavior, especially in solution and in the solid state.

Future research should employ a suite of advanced characterization techniques:

Single-Crystal X-ray Diffraction: Obtaining a crystal structure is paramount for definitively determining the three-dimensional arrangement of the molecule, including bond lengths, bond angles, and intermolecular interactions such as coordination to the potassium ion and potential hydrogen bonding.

Solid-State NMR (ssNMR): This technique can provide detailed information about the local environment of atoms in the solid state, which is particularly useful for characterizing polycrystalline or amorphous samples and understanding the packing of molecules.

Scanning Tunneling Microscopy (STM): For applications involving surfaces, such as in nanoelectronics or catalysis, STM can be used to visualize the self-assembly and ordering of pyrazinylacetate molecules on conductive substrates like gold or silver, providing insights into their interfacial characteristics at the atomic level. nih.gov

Dynamic Light Scattering (DLS): In solution, DLS can be used to study the aggregation behavior and determine the size of any nanoparticles or clusters that may form, which is relevant for understanding its properties in biological or colloidal systems.

In-situ Spectroscopic Techniques: Techniques such as in-situ IR or Raman spectroscopy can be used to monitor the compound's behavior under reaction conditions, providing real-time information about structural changes or interactions with other molecules.

The data gathered from these techniques will be essential for building a comprehensive picture of the compound's structure-property relationships.

Predictive Computational Models for Reactivity and Properties

Computational chemistry offers a powerful and cost-effective means of predicting the properties and reactivity of new molecules, guiding experimental work and accelerating the discovery process. For this compound, computational modeling will be instrumental in understanding its fundamental characteristics and exploring its potential applications.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT is a versatile method for calculating the electronic structure of molecules. It can be used to predict a wide range of properties, including optimized geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations can provide insights into the molecule's reactivity and potential for use in electronic materials. Computational studies on related N-heterocyclic carbenes have demonstrated the utility of DFT in predicting thermodynamic and opto-electronic properties. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, both in isolation and in the presence of a solvent or other molecules. This can be used to study conformational changes, diffusion, and interactions with its environment, which is particularly important for understanding its behavior in solution or in biological systems.

Quantum Mechanics/Molecular Mechanics (QM/MM) Models: For studying the interaction of this compound with a large biological molecule like a protein, QM/MM methods can be employed. In this approach, the pyrazinylacetate molecule is treated with a high level of quantum mechanical theory, while the surrounding protein is treated with a more computationally efficient molecular mechanics force field.

These computational models will not only help in interpreting experimental data but also in screening for potential applications and designing new and improved pyrazinylacetate-based systems.

Design of Next-Generation Pyrazinylacetate-Based Chemical Systems

The true potential of this compound lies in its use as a building block for more complex and functional chemical systems. The pyrazine ring is a versatile scaffold that can be readily modified, and the carboxylate group provides a convenient handle for further reactions or for coordinating to metal centers.

Future research in this area should explore the design of:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate group of the pyrazinylacetate ligand can coordinate to metal ions to form extended one-, two-, or three-dimensional structures. By carefully selecting the metal ion and the reaction conditions, it may be possible to synthesize novel coordination polymers or MOFs with interesting properties, such as porosity for gas storage or separation, catalytic activity, or luminescence.

Biologically Active Molecules: Pyrazine derivatives are known to exhibit a wide range of biological activities. nih.gov The pyrazinylacetate scaffold could be used as a starting point for the synthesis of new drug candidates. For example, the carboxylate could be converted to an amide by coupling with various amines, leading to a library of new compounds that could be screened for activity against different biological targets.

Functional Materials: The electronic properties of the pyrazine ring suggest that pyrazinylacetate-based materials could have applications in organic electronics. For example, they could be incorporated into organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The design of these next-generation systems will require a multidisciplinary approach, combining synthetic chemistry, materials science, and computational modeling to create new materials and molecules with tailored properties and functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.